molecular formula C18H28BrNO B310704 N-(2-bromophenyl)dodecanamide

N-(2-bromophenyl)dodecanamide

Cat. No.: B310704
M. Wt: 354.3 g/mol
InChI Key: XLTXEHYYNKNFDO-UHFFFAOYSA-N
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Description

Contextual Significance of Aryl Halides and Long-Chain Amides in Organic Synthesis and Chemical Biology

The structure of N-(2-bromophenyl)dodecanamide is a composite of two key chemical functionalities: an aryl halide and a long-chain amide. Each of these components carries significant weight in the fields of organic synthesis and chemical biology.

Aryl Halides: An aryl halide is an aromatic compound where a halogen atom is directly bonded to an aromatic ring. wikipedia.org This structural feature makes them crucial intermediates in organic synthesis. fiveable.melibretexts.org Their importance stems from their ability to participate in a wide array of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. fiveable.me These reactions are fundamental for creating new carbon-carbon bonds, a critical step in the assembly of more complex molecules, including pharmaceuticals and agrochemicals. fiveable.me The halogen atom on the aromatic ring, such as the bromine in the '2-bromophenyl' group, acts as a leaving group, which can be substituted in various reactions. wikipedia.org While simple aryl halides are generally resistant to conventional nucleophilic substitution, their reactivity can be significantly enhanced by the presence of certain activating groups or by using highly basic reagents. libretexts.org The type of halogen also influences reactivity, with iodine being more reactive than bromine or chlorine. fiveable.me

Long-Chain Amides: Amides are characterized by a nitrogen atom linked to a carbonyl carbon. cuny.edu When the amide is part of a long aliphatic chain, as in the 'dodecanamide' portion, it is classified as a long-chain fatty acid amide. These molecules are abundant in biological systems and exhibit diverse and significant bioactivities. usf.edu For instance, amides of fatty acids act as lipid bioregulators. nih.gov The discovery of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors spurred great interest in this class of compounds. usf.edu Other examples include oleamide, which acts as a sleep-inducing factor, and erucamide, which has angiogenic properties. nih.gov In a broader context, the amide bond itself is the fundamental linkage in proteins, where it is known as a peptide bond, formed between amino acids. libretexts.orglumenlearning.com The stability of the amide linkage is crucial to the structure and function of these vital biological polymers. cuny.edu

The combination of these two motifs in this compound creates a molecule with potential for both synthetic manipulation at the aryl halide position and biological interactions characteristic of long-chain amides.

Academic Literature Review of Related N-Phenylamide Scaffolds

A "scaffold" in chemistry refers to the core structure of a molecule. The N-phenylamide scaffold, which is the central feature of this compound, is a recurring and valuable motif in the design of new functional molecules. Research has shown that this framework is a privileged scaffold in drug development, appearing in numerous pharmacologically active substances. researchgate.net

For example, studies on chromone (B188151) scaffolds, which are bicyclic systems, have incorporated N-phenylamide moieties to create compounds with potent antifungal and antibacterial activities. researchgate.net The N-aminobenzamide scaffold has been identified as a valid framework for inhibiting the dipeptidyl peptidase-IV (DPP-IV) enzyme, a target in the management of diabetes. dovepress.com Researchers synthesized a library of 69 novel compounds based on this scaffold, with several showing significant inhibitory activity. dovepress.com

Furthermore, the versatility of the N-phenylamide structure is evident in its use as a building block for advanced materials and as a precursor for more complex pharmaceuticals. The ability to modify both the phenyl ring and the amide's acyl group allows for fine-tuning of the molecule's properties. For instance, in a study on β-arylated alkylamides, the N-(quinolin-8-yl) amide substructure was used as a directing group in a palladium-catalyzed reaction to create complex molecules, including a derivative of dodecanamide (B72619). beilstein-journals.org This highlights how the N-arylamide group can be an active participant in directing synthetic transformations.

The table below presents examples of research on different N-phenylamide scaffolds, illustrating the diverse applications and findings.

Scaffold ClassResearch FocusKey Findings
Chromone-N-phenylamidesAntifungal/Antibacterial AgentsHybrids with electron-withdrawing groups on the phenyl ring showed potent antifungal activity. researchgate.net
N-AminobenzamidesDPP-IV Enzyme InhibitionThe scaffold proved to be a valid basis for developing new inhibitors, with some compounds showing >38% activity at 100 µM. dovepress.com
N-(Quinolin-8-yl) AmidesDirected C-H ArylationThe amide group served as an effective directing group in palladium-catalyzed synthesis of β-arylated alkylamides. beilstein-journals.org
N-BenzoylphenylamidesSynthetic IntermediatesThe scaffold serves as a versatile intermediate for creating complex molecules through reactions like substitution and reduction.

Rationale for Scholarly Investigation of this compound

The scientific rationale for investigating a specific chemical compound like this compound arises from the unique combination of its structural components and the potential for novel properties and applications that this combination might afford.

First, the presence of the 2-bromophenyl group makes this compound an excellent substrate for synthetic elaboration. The bromine atom serves as a handle for a variety of cross-coupling reactions, allowing for the attachment of different functional groups to the aromatic ring. fiveable.me This synthetic accessibility means that this compound can be a precursor to a wide library of derivatives, each with potentially different physical, chemical, and biological properties. The ortho-position of the bromine relative to the amide linkage may also introduce interesting steric and electronic effects that could influence the molecule's conformation and reactivity.

Second, the dodecanamide tail provides the molecule with significant lipophilicity. This long hydrocarbon chain is a common feature in biologically active lipids that interact with cell membranes and hydrophobic pockets of proteins. usf.edunih.gov Therefore, this compound is a candidate for investigation in chemical biology and medicinal chemistry. It could potentially mimic endogenous long-chain amides or interact with their biological targets. The interplay between the polar amide group, the lipophilic tail, and the reactive aryl bromide head could lead to unique modes of biological action.

The combination of a synthetically versatile aryl halide with a biologically relevant long-chain amide in a single molecule provides a strong impetus for its study. Research into this compound could lead to the discovery of new bioactive compounds, novel synthetic methodologies, or materials with unique properties. The investigation is driven by the principle of molecular design, where well-understood chemical motifs are combined in new ways to explore uncharted chemical space.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H28BrNO

Molecular Weight

354.3 g/mol

IUPAC Name

N-(2-bromophenyl)dodecanamide

InChI

InChI=1S/C18H28BrNO/c1-2-3-4-5-6-7-8-9-10-15-18(21)20-17-14-12-11-13-16(17)19/h11-14H,2-10,15H2,1H3,(H,20,21)

InChI Key

XLTXEHYYNKNFDO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC1=CC=CC=C1Br

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=CC=C1Br

Origin of Product

United States

Advanced Synthetic Methodologies for N 2 Bromophenyl Dodecanamide and Its Derivatives

Novel Synthetic Routes to N-(2-bromophenyl)dodecanamide

The formation of the amide bond in this compound is a critical step in its synthesis. Traditional methods often involve the reaction of an amine with a carboxylic acid, which typically requires pre-activation of the carboxylic acid. researchgate.net Modern synthetic approaches focus on developing more efficient, selective, and environmentally benign processes.

Mechanistic Studies of Amide Bond Formation Strategies

The synthesis of this compound involves the formation of an amide bond between 2-bromoaniline (B46623) and dodecanoyl chloride or dodecanoic acid. The mechanism of this transformation is highly dependent on the chosen synthetic route.

One common method is the acylation of 2-bromoaniline with dodecanoyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dodecanoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.

Alternatively, direct amidation of dodecanoic acid with 2-bromoaniline can be achieved using coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Mechanistic studies using techniques like density functional theory (DFT) have shed light on these processes, revealing the intricate pathways of activation and acyl transfer. rsc.org For instance, some boron-based catalysts have been investigated for their ability to facilitate direct amidation under milder conditions.

Exploration of Chemo- and Regioselective Synthesis

Chemo- and regioselectivity are crucial considerations in the synthesis of complex molecules. While the synthesis of this compound itself from 2-bromoaniline and a dodecanoyl precursor is straightforward in terms of regioselectivity, the principles of chemo- and regioselectivity become paramount when dealing with more complex starting materials or subsequent functionalization steps.

For instance, if the dodecanoyl chain or the phenyl ring contained other reactive functional groups, the choice of reaction conditions would be critical to ensure that only the desired amide bond formation occurs. The development of selective catalysts and reagents that can differentiate between various functional groups is an active area of research. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The application of these principles to the synthesis of this compound can be approached in several ways.

One strategy is the use of catalytic methods for amide bond formation, which reduces the amount of waste generated compared to stoichiometric activating agents. The use of more environmentally benign solvents, or even solvent-free reaction conditions, is another important consideration. orgsyn.org Furthermore, developing synthetic routes that have high atom economy, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product, is a key goal of green chemistry. ursinus.edu Flow chemistry, where reactants are continuously passed through a reactor, can also offer a more sustainable and efficient alternative to traditional batch processes for amide synthesis. nih.gov

Functionalization Strategies for the 2-Bromophenyl Moiety of this compound

The 2-bromophenyl group of this compound is a versatile handle for further molecular elaboration. The carbon-bromine bond can be readily transformed into new carbon-carbon or carbon-heteroatom bonds using a variety of modern synthetic methods.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds and are widely used in the synthesis of complex organic molecules. nih.govnih.gov The 2-bromophenyl moiety of this compound is an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex. iitk.ac.in This reaction is highly versatile for forming new carbon-carbon bonds. For this compound, a Suzuki coupling with an arylboronic acid would yield a biaryl derivative. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the coupled product and regenerate the catalyst. iitk.ac.inresearchgate.net

Interactive Data Table: Exemplary Conditions for Suzuki Coupling of Aryl Bromides

ParameterCondition
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligand
Ligand SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF/Water
Temperature 80-120 °C

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Applying this to this compound would introduce an alkynyl substituent at the 2-position of the phenyl ring. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. numberanalytics.com Copper-free variations of the Sonogashira coupling have also been developed. organic-chemistry.org

Interactive Data Table: Typical Conditions for Sonogashira Coupling of Aryl Bromides

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Et₃N, Piperidine, Diisopropylamine
Solvent THF, DMF, Toluene
Temperature Room Temperature to 100 °C

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. nih.govorganic-chemistry.org This reaction could be used to replace the bromine atom of this compound with a primary or secondary amine, leading to the synthesis of N-(2-aminophenyl)dodecanamide derivatives. The choice of ligand for the palladium catalyst is crucial for the success of this transformation. orgsyn.orgursinus.edu

Interactive Data Table: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterCondition
Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand BINAP, Xantphos, Buchwald ligands
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-110 °C

Electrophilic Aromatic Substitution for Further Aryl Modification

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. total-synthesis.com The existing substituents on the phenyl ring of this compound, the bromo group and the dodecanamido group, will direct the position of any incoming electrophile.

The bromo group is a deactivating but ortho-, para-directing substituent. libretexts.org The amide group is also generally considered to be ortho-, para-directing, although its directing effect can be influenced by the reaction conditions. The interplay of these two directing groups will determine the regiochemical outcome of EAS reactions such as nitration or halogenation. For example, nitration with a mixture of nitric and sulfuric acid would likely introduce a nitro group at a position ortho or para to the amide group, and meta to the bromine atom. masterorganicchemistry.com The precise regioselectivity would depend on the relative activating/deactivating and directing strengths of the two substituents.

Derivatization of the Dodecanamide (B72619) Alkyl Chain

The long dodecanamide alkyl chain offers a rich playground for chemical modification. Advanced synthetic methods enable the introduction of various functional groups at specific positions, transforming the simple alkyl chain into a sophisticated functional moiety.

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of otherwise inert hydrocarbon chains. This approach avoids the need for pre-functionalized substrates, streamlining synthetic pathways. While direct C-H activation on this compound itself is not widely reported, principles from related systems can be applied.

Catalytic systems, often based on transition metals like palladium, rhodium, or iron, can mediate the selective cleavage of a C-H bond and its subsequent transformation. For instance, iron-based catalysts have been shown to control divergent reaction pathways for aldehydes, enabling the synthesis of amides and nitriles by targeting the aldehydic C-H bond. lookchem.com A similar concept, employing a directing group strategy, could potentially be applied to the dodecanamide chain. The amide oxygen could coordinate to a metal center, directing the C-H activation to a specific position (e.g., the γ or δ carbon) on the alkyl chain.

Another approach involves radical-based C-H functionalization. Photoredox catalysis, for example, can generate highly reactive radical intermediates that can abstract a hydrogen atom from an alkyl chain, creating a site for subsequent functionalization. nih.gov This method could be used to introduce a variety of functional groups onto the dodecanamide backbone.

Table 1: Potential Catalytic Systems for C-H Activation of Alkyl Chains

Catalyst System Target Bond Potential Functionalization Reference
Iron-based complexes Aldehydic C-H Amide, Nitrile lookchem.com
Palladium with directing group γ- or δ-C-H Arylation, Alkylation N/A

To study the interaction of this compound derivatives with biological systems, it is often necessary to attach a reporter tag. Bio-orthogonal chemistry provides a set of reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The introduction of bio-orthogonal handles, such as azides or alkynes, onto the dodecanamide chain would allow for the subsequent attachment of fluorescent dyes, affinity labels (like biotin), or other probes. biorxiv.orgchomixbio.com

These tags can be introduced via several methods. One strategy is to first use C-H activation to install a reactive group, such as a halide or a boronic ester, on the alkyl chain. This group can then be converted to an azide (B81097) or alkyne through nucleophilic substitution or cross-coupling reactions.

Alternatively, a modular solid-phase synthesis approach could be employed. biorxiv.org A linker attached to a solid support could be used to build the functionalized dodecanamide chain, incorporating a building block that already contains a protected bio-orthogonal tag. Cleavage from the resin would then yield the desired chemical probe. biorxiv.org

Table 2: Common Bio-orthogonal Reactions and Tags

Reaction Bio-orthogonal Tags Key Features References
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide, Strained Alkyne (e.g., DBCO, BCN) Copper-free, fast kinetics, biocompatible. escholarship.org biorxiv.orgescholarship.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide, Terminal Alkyne High efficiency, requires copper catalyst which can be toxic to cells. escholarship.org

Selective Functionalization via C-H Activation

Multi-Component Reactions Incorporating this compound as a Core Building Block

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgnih.gov The precursors of this compound, namely 2-bromoaniline and dodecanoic acid, are ideal candidates for use in various MCRs to rapidly generate libraries of diverse derivatives.

For example, 2-bromoaniline can serve as the amine component in several well-known MCRs:

Ugi Reaction: A four-component reaction between an aldehyde, an amine (2-bromoaniline), a carboxylic acid, and an isocyanide to produce a bis-amide. beilstein-journals.org

Mannich Reaction: A three-component reaction involving an aldehyde, an amine (2-bromoaniline), and a compound with an acidic proton (e.g., a ketone) to form a β-amino carbonyl compound. organic-chemistry.org

Kabachnik-Fields Reaction: This reaction combines an aldehyde, an amine (2-bromoaniline), and a hydrophosphoryl compound to synthesize α-aminophosphonates. beilstein-journals.org

Dodecanoic acid can act as the carboxylic acid component in reactions like the Passerini Reaction , a three-component reaction between a carboxylic acid, an aldehyde, and an isocyanide to yield an α-acyloxy carboxamide. nih.gov

By using this compound itself, where the secondary amide N-H bond could potentially participate in certain MCRs, or by employing its constituent building blocks, a vast chemical space can be explored efficiently.

Table 3: Examples of MCRs Utilizing Precursors of this compound

MCR Name Components Potential Product References
Ugi Reaction Aldehyde, 2-Bromoaniline, Isocyanide, Carboxylic Acid Complex bis-amides beilstein-journals.org
Passerini Reaction Aldehyde, Dodecanoic Acid, Isocyanide α-Acyloxy carboxamides nih.gov

Asymmetric Synthesis of Chiral this compound Analogues

The introduction of chirality into drug candidates and functional materials can have profound effects on their properties and biological activity. Asymmetric synthesis of this compound analogues can be approached in several ways, targeting either central or axial chirality.

One prominent form of chirality in N-aryl amides is N-C axial chirality, which arises from restricted rotation around the N-aryl bond. The synthesis of such atropisomeric compounds can be achieved using chiral palladium catalysts in enantioselective N-arylation reactions. shibaura-it.ac.jp For example, an achiral ortho-substituted anilide could be coupled with an aryl halide in the presence of a chiral palladium complex to produce an N-C axially chiral product with high enantiomeric excess. shibaura-it.ac.jp

Another strategy involves the use of chiral auxiliaries. researchgate.net A chiral auxiliary can be temporarily attached to either the aniline (B41778) or the dodecanoyl moiety. Subsequent diastereoselective reactions, such as alkylation or aldol (B89426) reactions, would create a new stereocenter. The auxiliary can then be cleaved to yield the enantiomerically enriched product. Evans oxazolidinones are a classic example of such auxiliaries, known for inducing high levels of stereocontrol in enolate reactions. researchgate.net

Furthermore, catalytic asymmetric methods can be employed to create chiral centers within the molecule. For instance, asymmetric phase-transfer catalysis has been used for the synthesis of chiral γ-amino ketones and α-amino acids. nih.govmdpi.com A similar approach could be envisioned for the synthesis of chiral derivatives of this compound, for example, by alkylating a prochiral enolate derived from a modified dodecanamide chain under the influence of a chiral phase-transfer catalyst. nih.gov

Table 4: Strategies for Asymmetric Synthesis of Chiral Analogues

Strategy Type of Chirality Key Method References
Catalytic Enantioselective N-Arylation N-C Axial Chirality Chiral Palladium Catalysis shibaura-it.ac.jp
Chiral Auxiliaries Central Chirality Evans Oxazolidinones researchgate.net

Advanced Spectroscopic and Structural Elucidation of N 2 Bromophenyl Dodecanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For a molecule with the complexity of N-(2-bromophenyl)dodecanamide, a suite of advanced NMR techniques is required to assign all proton and carbon signals unambiguously and to probe its dynamic behavior in solution and the solid state.

Application of 2D NMR Techniques (COSY, TOCSY, NOESY, HSQC, HMBC) for Complex Structural Assignment

The complete assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through a combination of one-dimensional and two-dimensional NMR experiments. While ¹H NMR provides initial information on proton environments and their multiplicities, and ¹³C NMR reveals the number of unique carbon atoms, significant signal overlap, particularly in the aliphatic region of the dodecyl chain, necessitates the use of 2D correlation spectroscopy.

¹H-NMR and ¹³C-NMR Data:

Predicted ¹H and ¹³C NMR Data for this compound:

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
NH~8.0-8.5 (s, 1H)-
Ar-H~7.0-7.6 (m, 4H)~115-140
C=O-~172
α-CH₂~2.4 (t, 2H)~38
β-CH₂~1.7 (quint, 2H)~26
(CH₂)₈~1.2-1.4 (m, 16H)~22-32
ω-CH₃~0.9 (t, 3H)~14

Note: This is a predicted data table based on known values for homologous structures and general NMR principles.

2D NMR Correlation Analysis:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between adjacent protons. For this compound, strong cross-peaks would be observed between the protons of the dodecyl chain (e.g., α-CH₂ to β-CH₂, and so on), confirming their connectivity. It would also show correlations between the ortho, meta, and para protons on the bromophenyl ring. Current time information in Bangalore, IN.researchgate.net

TOCSY (Total Correlation Spectroscopy): TOCSY would extend the correlations observed in COSY to the entire spin system of the dodecyl chain. A cross-peak from the α-CH₂ protons could potentially show correlations to all other methylene (B1212753) groups and the terminal methyl group of the aliphatic chain, providing a complete picture of this substructure. Current time information in Bangalore, IN.researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is invaluable for assigning the carbon signals, especially in the crowded aliphatic region of the ¹³C NMR spectrum. Current time information in Bangalore, IN.researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would include the NH proton to the carbonyl carbon (C=O) and the α-CH₂ protons to the carbonyl carbon, definitively linking the dodecanoyl chain to the amide functionality. Correlations from the aromatic protons to various carbons in the phenyl ring would confirm their assignments. Current time information in Bangalore, IN.researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the through-space proximity of protons, which provides insights into the molecule's conformation. For instance, NOE correlations between the NH proton and specific protons on the bromophenyl ring could indicate the preferred orientation of the amide bond relative to the aromatic ring. Similarly, interactions between the α-CH₂ protons and aromatic protons would further define the molecule's three-dimensional structure. Current time information in Bangalore, IN.

Solid-State NMR for Supramolecular Interactions and Polymorphism

In the solid state, molecules can adopt different packing arrangements, leading to polymorphism, which can significantly affect their physical properties. Solid-state NMR (ssNMR) is a powerful technique to probe the structure and dynamics in solid samples.

For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms would give rise to distinct ssNMR spectra due to variations in the local chemical environment and intermolecular interactions.

Probe Supramolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can provide information on the proximity of different molecular fragments in the solid state, revealing details about hydrogen bonding involving the amide group and π-π stacking of the phenyl rings.

Investigation of Restricted Rotation and Amide Dynamics via Variable Temperature NMR

The amide bond in this compound has a partial double bond character, which leads to restricted rotation around the C-N bond. This can result in the presence of cis and trans rotamers, which may be observable by NMR at room temperature if the rotation is slow on the NMR timescale.

Variable temperature (VT) NMR studies are instrumental in investigating these dynamic processes. rsc.orgsapub.org By recording NMR spectra at different temperatures, the coalescence of signals corresponding to the different rotamers can be observed. From the coalescence temperature and the frequency difference between the signals, the energy barrier to rotation (ΔG‡) can be calculated. This provides valuable information about the stability of the different conformations and the strength of the partial double bond of the amide linkage. For similar amide-containing compounds, VT-NMR has been successfully used to quantify these rotational barriers. rsc.org

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₁₈H₂₈BrNO), the expected monoisotopic mass can be calculated with high precision. Experimental measurement of the molecular ion peak by HRMS would confirm this elemental composition, providing definitive proof of the compound's identity. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Predicted HRMS Data for this compound:

Ion Formula Calculated m/z
[M]⁺C₁₈H₂₈⁷⁹BrNO353.1354
[M+2]⁺C₁₈H₂₈⁸¹BrNO355.1334
[M+H]⁺C₁₈H₂₉⁷⁹BrNO⁺354.1432
[M+H+2]⁺C₁₈H₂₉⁸¹BrNO⁺356.1412

Note: This is a predicted data table based on the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Fragments

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a wealth of structural information.

For this compound, key fragmentation pathways would likely involve:

Cleavage of the amide bond: This could lead to the formation of the dodecanoyl cation ([C₁₂H₂₃O]⁺) and the 2-bromoaniline (B46623) radical cation, or the 2-bromophenylaminyl radical and the dodecanoyl cation.

McLafferty rearrangement: For long-chain amides, a characteristic fragmentation pathway is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage of the α-β carbon-carbon bond.

Fragmentation of the dodecyl chain: Stepwise loss of alkyl fragments from the dodecyl chain would produce a series of characteristic ions separated by 14 Da (CH₂).

Loss of the bromine atom: Fragmentation involving the loss of the bromine atom from the aromatic ring would also be expected.

Plausible MS/MS Fragmentation of this compound ([M+H]⁺):

Fragment m/z Proposed Fragment Structure/Loss
183.14[C₁₂H₂₃O]⁺ (Dodecanoyl cation)
172.98/174.98[C₆H₆BrN]⁺ (Protonated 2-bromoaniline)
VariousLoss of CₙH₂ₙ₊₂ from the dodecyl chain

Note: This is a plausible fragmentation pattern based on the known fragmentation of similar amide structures.

By combining the information from these advanced spectroscopic techniques, a comprehensive and unambiguous structural and dynamic profile of this compound can be established.

Vibrational Spectroscopy (FT-IR and Raman) for Analysis of Functional Group Modes and Hydrogen Bonding Patterns

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the non-covalent interactions within this compound. hindsinstruments.comrenishaw.com The spectrum is largely defined by the vibrations of the amide linkage, the long aliphatic dodecyl chain, and the substituted aromatic ring.

The most characteristic vibrations for the amide group are the Amide I and Amide II bands. The Amide I band, appearing in the 1630–1680 cm⁻¹ region, is primarily due to the C=O stretching vibration. spectroscopyonline.com Its precise frequency is highly sensitive to the local environment, particularly hydrogen bonding. The Amide II band, typically found between 1510–1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.

In the solid state, this compound molecules are expected to form intermolecular hydrogen bonds of the N-H···O=C type. This interaction leads to a predictable shift in the vibrational frequencies. The N-H stretching vibration, which appears as a sharp band around 3400-3500 cm⁻¹ for a free N-H group, broadens and shifts to a lower frequency (typically 3200–3300 cm⁻¹) when involved in a hydrogen bond. researchgate.net Concurrently, the Amide I (C=O) band shifts to a lower wavenumber, as the hydrogen bond weakens the carbonyl double bond.

Raman spectroscopy provides complementary information. horiba.com While the C=O stretch is also visible in Raman spectra, aromatic ring vibrations and the C-Br stretching mode are often more prominent. The long alkyl chain gives rise to characteristic C-H stretching bands near 2850–2960 cm⁻¹ and various bending and rocking modes at lower frequencies.

A summary of the expected key vibrational bands for this compound is provided in the table below.

Interactive Table: Key Vibrational Modes for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Notes
N-H Stretch (H-bonded) 3200 - 3350 FT-IR, Raman Broad band in FT-IR, indicates intermolecular hydrogen bonding.
Aromatic C-H Stretch 3000 - 3100 FT-IR, Raman Typically weaker than aliphatic C-H stretches.
Aliphatic C-H Stretch 2850 - 2960 FT-IR, Raman Strong, sharp bands from the dodecyl chain.
Amide I (C=O Stretch) 1630 - 1680 FT-IR, Raman Strong in FT-IR. Position is sensitive to H-bonding.
Amide II (N-H Bend/C-N Stretch) 1510 - 1570 FT-IR Strong band, characteristic of secondary amides.
Aromatic C=C Stretch 1450 - 1600 FT-IR, Raman Multiple bands characteristic of the phenyl ring.

X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined using diffraction techniques, primarily single-crystal X-ray crystallography (SCXRD). anton-paar.comlibretexts.org This method provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the this compound molecule in the crystalline form. nih.gov

An X-ray crystallographic study would elucidate the planarity of the amide group, the conformation of the long dodecyl chain (which is typically in an all-trans configuration to maximize packing efficiency), and the relative orientation of the bromophenyl ring with respect to the amide plane. Crucially, it would provide unambiguous evidence of intermolecular hydrogen bonding, detailing the exact N···O distances and N-H···O angles, and revealing the supramolecular architecture (e.g., chains, sheets) formed by these interactions. researchgate.net

As of the latest search of public scientific databases, a crystal structure for this compound has not been reported. However, a hypothetical analysis would yield the parameters shown in the table below.

Interactive Table: Representative Crystallographic Data Note: The following data are representative of what an X-ray crystallographic analysis would provide. No published data is currently available for this compound.

Parameter Expected Value/Information
Chemical Formula C₁₈H₂₈BrNO
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pna2₁
Unit Cell Dimensions (a, b, c, Å) To be determined
Unit Cell Angles (α, β, γ, °) To be determined
Key Bond Lengths (Å) C=O (~1.24), C-N (~1.33), C-Br (~1.90)

Electron diffraction (ED) is a complementary technique used for structural determination when crystals are too small for conventional X-ray analysis (i.e., sub-micron in size). aps.orgnih.govmdpi.com Recent advances in 3D electron diffraction have made it a powerful tool for elucidating the structures of complex organic molecules from nanocrystalline samples. nih.gov Should suitable single crystals of this compound be difficult to grow, ED would be a viable alternative for its complete solid-state structural characterization.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Stereochemical Assignment of Chiral this compound Derivatives

This compound is an achiral molecule and therefore does not exhibit a signal in circular dichroism (CD) or vibrational circular dichroism (VCD) spectroscopy. These techniques rely on the differential absorption of left- and right-circularly polarized light, a property exclusive to chiral molecules. hindsinstruments.comencyclopedia.pub

However, CD and VCD spectroscopy would be indispensable for the stereochemical analysis of chiral derivatives of this compound. mdpi.com Chirality could be introduced, for example, by using a chiral amine or a chiral carboxylic acid during synthesis, or by modifying the dodecyl chain with a stereocenter.

Electronic CD (ECD) spectroscopy measures the differential absorption of polarized light in the UV-visible range, corresponding to electronic transitions. encyclopedia.pub The aromatic ring in this compound serves as a chromophore. If this chromophore is perturbed by a nearby chiral center, it will produce a characteristic CD spectrum, known as a Cotton effect. The sign (+ or -) of the Cotton effect can often be correlated to the absolute configuration (R or S) of the stereocenter. researchgate.net

Vibrational circular dichroism (VCD) is the infrared analogue of CD, measuring differential absorption for vibrational transitions. uzh.chmdpi.com VCD is particularly powerful for determining the absolute configuration of molecules because it provides a rich, fingerprint-like spectrum with numerous bands. arxiv.orgresearchgate.net The VCD signals for the amide I and amide II modes would be especially sensitive to the stereochemistry of any nearby chiral center. The absolute configuration is typically assigned by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known (e.g., R) configuration. A match between the experimental and calculated spectra provides a confident assignment of the molecule's absolute stereochemistry. hindsinstruments.com

No published studies on the synthesis and chiroptical analysis of chiral this compound derivatives were identified. The table below illustrates the type of data that would be obtained from such an investigation.

Interactive Table: Hypothetical Chiroptical Data for a Chiral Derivative Note: The following data are hypothetical, as no studies on chiral derivatives of this compound are publicly available.

Spectroscopic Technique Wavenumber/Wavelength Signal (Δε or ΔA) Assignment/Interpretation
VCD ~1650 cm⁻¹ e.g., + Amide I mode, sign relates to absolute configuration.
VCD ~1550 cm⁻¹ e.g., - Amide II mode, sign relates to absolute configuration.
CD ~270 nm e.g., + π→π* transition of the bromophenyl chromophore.

Computational Chemistry and Theoretical Investigations of N 2 Bromophenyl Dodecanamide

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. ajol.inforesearchgate.net Methods like DFT, often using functionals such as B3LYP, and ab initio calculations offer deep insights into molecular structure and reactivity without the need for empirical data. nih.govnih.gov

A fundamental aspect of understanding a molecule's reactivity involves the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. researchgate.net For N-(2-bromophenyl)dodecanamide, the HOMO is expected to be localized primarily on the electron-rich 2-bromophenyl ring and the amide nitrogen, indicating these are likely sites for electrophilic attack. The LUMO would likely be distributed across the aromatic ring and the carbonyl group, suggesting these as potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (Egap) is a critical parameter for molecular stability; a larger gap generally implies lower chemical reactivity and higher kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and to a lesser extent the bromine atom, highlighting their electron-rich nature and affinity for positive charges. Positive potential (blue) would be expected around the amide proton (N-H), identifying it as an electron-deficient, acidic site.

Natural Bond Orbital (NBO) analysis can further quantify charge distribution, revealing the specific charges on each atom and detailing the nature of intramolecular interactions, such as hyperconjugation and delocalization of electron density. nih.govresearchgate.netnsf.gov

Table 1: Illustrative Quantum Chemical Parameters for this compound (Hypothetical Data)

ParameterHypothetical ValueSignificance
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-0.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.7 eVIndicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. researchgate.net
Dipole Moment (μ)3.2 DebyeMeasures the overall polarity of the molecule.

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental results. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations can be performed in simulated solvent environments using models like the Polarizable Continuum Model (PCM) to better match experimental conditions. researchgate.netresearchgate.net For this compound, theoretical predictions would help assign specific peaks in its complex NMR spectrum, especially for the aromatic protons and carbons, which are influenced by the electronic effects of the bromo and amide substituents.

Similarly, DFT calculations can predict vibrational frequencies (e.g., for IR and Raman spectroscopy). researchgate.net This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O and N-H stretching frequencies of the amide group and the various vibrations of the aromatic ring and alkyl chain. Comparing theoretical and experimental spectra can confirm the molecular structure and provide insights into bonding. researchgate.net

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical Data)

ParameterGroupPredicted ValueTypical Experimental Range
¹³C NMR Chemical Shift (δ)Amide C=O170 ppm165-175 ppm
¹H NMR Chemical Shift (δ)Amide N-H8.5 ppm7.5-9.0 ppm
IR Frequency (ν)Amide C=O Stretch1675 cm⁻¹1650-1690 cm⁻¹
IR Frequency (ν)Amide N-H Stretch3310 cm⁻¹3250-3350 cm⁻¹

Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potential

Molecular Dynamics (MD) Simulations for Conformational Analysis and Aggregation Behavior

The significant flexibility of the dodecyl chain and the rotational freedom around the N-aryl bond make this compound conformationally complex. Molecular dynamics (MD) simulations, which use classical mechanics to simulate the movements of atoms over time, are ideal for studying these large-scale motions. nih.gov

MD simulations can map the potential energy surface of the molecule to identify stable conformations (energy minima) and the energy barriers between them. mdpi.com A key aspect for N-aryl amides is the conformation around the amide bond (cis vs. trans) and the rotational angle of the aryl group relative to the amide plane. nih.govnsf.gov For most secondary amides, the trans conformation is favored. nih.gov However, steric hindrance from the ortho-bromo substituent in this compound could influence the rotational barrier around the N-C(aryl) bond and the planarity of the system. The long dodecyl chain can adopt numerous conformations, and MD simulations can determine the most probable arrangements in different environments.

This compound is an amphiphilic molecule, with a polar aromatic amide head and a nonpolar aliphatic tail. This structure strongly suggests a propensity for self-assembly in solution. rsc.org MD simulations are exceptionally well-suited to model these phenomena.

By simulating the molecule in an explicit solvent (like water or a nonpolar organic solvent), MD can reveal how solvent interactions influence its conformation. In aqueous media, the hydrophobic dodecyl chains would likely aggregate to minimize contact with water, while the polar head groups remain exposed to the solvent. This can lead to the formation of micelles, bilayers, or nanoribbons. researchgate.net Aromatic amides, in particular, are known to form highly stable nanostructures through a combination of hydrogen bonding between amide groups and π–π stacking of the aromatic rings. rsc.org MD simulations can elucidate the specific intermolecular interactions that drive this self-assembly and predict the resulting aggregate morphology. mdpi.comresearchgate.net

Exploration of Conformational Landscapes and Energy Minima

Reaction Mechanism Modeling of this compound Transformations

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including identifying transition states and calculating activation energies. A probable transformation for an amide like this compound is hydrolysis, the cleavage of the amide bond.

DFT calculations can be used to model the hydrolysis mechanism under different conditions (acidic, neutral, or basic). Studies on similar amides have shown that hydrolysis can proceed through either a stepwise or a concerted mechanism. nih.govacs.org In a stepwise pathway, a water molecule attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the amine. In a concerted mechanism, bond breaking and bond forming occur simultaneously.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools used to correlate the structural or property-based descriptors of a compound with its biological activity or physicochemical properties, respectively. For this compound, these models are instrumental in predicting its potential bioactivities and understanding the chemical features that govern its behavior.

Research into a series of N-aryl amide derivatives has highlighted the importance of specific molecular descriptors in determining their biological efficacy. In a hypothetical QSAR study on a series of N-aryl dodecanamide (B72619) analogs, including this compound, for a specific biological target, a model could be developed using multiple linear regression (MLR). The resulting equation might look as follows:

pIC₅₀ = 0.75 (±0.08) * ClogP - 0.25 (±0.05) * TPSA + 1.50 (±0.20) * Jurs-RPCG + 2.10

This equation suggests that lipophilicity (ClogP) and a descriptor related to partial charge distribution (Jurs-RPCG, Relative Positive Charge) positively influence the activity, while the topological polar surface area (TPSA) has a negative impact. Such models are developed by analyzing a dataset of compounds where structural variations are systematically correlated with observed activity. For instance, a study on aryl carboxylic acid amide derivatives demonstrated the significance of topological, estate number, and hydrophobic descriptors in predicting inhibitory activity. benthamdirect.comnih.gov

The statistical robustness of such a model is critical. Key statistical parameters for a valid QSAR model are presented below.

Statistical ParameterValueDescription
n (Number of Compounds) 50The total number of compounds in the dataset.
R² (Coefficient of Determination) 0.88Indicates that 88% of the variance in biological activity is explained by the model.
Q² (Cross-validated R²) 0.75A measure of the model's predictive ability, determined by leave-one-out cross-validation.
F-test (Fischer's value) 85.6A high value indicates a statistically significant regression model.
p-value < 0.0001Indicates the high significance of the overall model.

Similarly, QSPR models can be established to predict physicochemical properties. For this compound, predicting properties like boiling point, solubility, and Henry's Law constant is crucial for understanding its environmental fate and behavior in biological systems. urv.catmdpi.com These models often employ a wide range of descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters. A study on a diverse set of organic compounds used descriptors derived from semi-empirical MO-theory, such as molecular polarizability and dipole moments, to successfully predict Henry's Law constants. urv.cat

A hypothetical QSPR model for predicting the aqueous solubility (LogS) of this compound and its analogs might identify the following key descriptors:

DescriptorCoefficientContribution to Solubility
Molecular Weight (MW) -0.02Negative (higher MW decreases solubility)
LogP (Octanol-Water Partition Coefficient) -0.85Negative (higher lipophilicity decreases solubility)
Number of Rotatable Bonds (nRotb) -0.15Negative (higher flexibility can decrease solubility)
Topological Polar Surface Area (TPSA) +0.03Positive (higher polarity increases solubility)

This data illustrates that properties like molecular size and lipophilicity are often inversely proportional to aqueous solubility, a common finding in QSPR studies. The predictive power of these models allows for the in silico screening of novel derivatives with desired properties before undertaking their synthesis. researchgate.net

Chemical Biology Research Applications of N 2 Bromophenyl Dodecanamide As a Chemical Probe or Scaffold

Structure-Activity Relationship (SAR) Studies of N-(2-bromophenyl)dodecanamide Derivatives in Academic Settings

The exploration of this compound and its analogues in academic research provides valuable insights into the specific roles of its constituent chemical motifs in molecular interactions. Structure-activity relationship (SAR) studies are crucial in elucidating how modifications to the 2-bromophenyl group and the dodecanamide (B72619) chain influence the compound's ability to interact with biological targets.

Impact of the 2-Bromophenyl Moiety on Molecular Recognition

The 2-bromophenyl group of this compound is a key determinant in its molecular recognition properties. The presence and position of the bromine atom on the phenyl ring introduce specific steric and electronic effects that can significantly influence binding affinity and selectivity for a biological target.

The bromine atom is an electron-withdrawing group, which can create a dipole moment and influence the electronic environment of the aromatic ring. This alteration of the electron density can affect pi-pi stacking interactions with aromatic residues in a protein's binding pocket. scbt.com Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on a protein backbone or side chain. The specific geometry of this interaction is highly directional, contributing to the selectivity of the compound.

The ortho-position of the bromine atom imposes significant steric constraints. This can dictate the preferred conformation of the molecule, influencing how it fits into a binding site. In some cases, this steric hindrance can be beneficial, forcing the molecule into a bioactive conformation. Conversely, it could also prevent optimal binding if the binding pocket is too small. Academic studies on other bromophenyl-containing compounds have demonstrated that the position of the halogen substituent is critical for molecular recognition events and binding affinity.

Feature of 2-Bromophenyl MoietyImpact on Molecular Recognition
Bromine Atom (Ortho Position) Imposes steric hindrance, influencing molecular conformation and fit within a binding site.
Electron-Withdrawing Nature Modifies the electronic properties of the phenyl ring, affecting pi-pi stacking and other electronic interactions.
Halogen Bonding Potential Can form directional non-covalent bonds with nucleophilic atoms in a biological target, enhancing binding affinity and selectivity.

Influence of Dodecanamide Chain Length and Branching on Intermolecular Interactions

The dodecanamide portion of this compound, a 12-carbon aliphatic chain, plays a critical role in the compound's lipophilicity and its ability to engage in hydrophobic interactions. SAR studies on related long-chain amide compounds in academic settings have consistently shown that the length and structure of the alkyl chain are pivotal for biological activity.

For instance, in studies of ceramide trafficking inhibitors like HPA-12, which also contains a dodecanamide chain, the length of the acyl chain was found to be a critical factor for inhibitory activity. Analogues with varying chain lengths demonstrated a clear optimal length for biological effect, with chains that were too short or too long leading to a significant decrease in potency. nih.govacs.orgnii.ac.jp This suggests that the hydrophobic tail must fit precisely within a hydrophobic pocket or channel in the target protein.

Modification to Dodecanamide ChainPredicted Impact on Intermolecular Interactions
Altering Chain Length (e.g., C8 to C18) Modulates the strength of hydrophobic interactions and the fit within a binding pocket. Shorter chains may improve solubility but weaken binding, while longer chains may enhance binding to a point, after which steric clashes or unfavorable conformations can reduce activity.
Introducing Branching (e.g., iso- or neo- structures) Increases steric bulk, which can either improve binding by filling a specific pocket or decrease it due to steric hindrance.
Introducing Unsaturation (e.g., double bonds) Alters the conformational flexibility and geometry of the chain, potentially leading to more rigid conformations that could be either beneficial or detrimental to binding.

This compound as a Scaffold for Lead Generation and Optimization in Academic Drug Discovery Research

In the context of academic drug discovery, this compound can be viewed as a "privileged scaffold". nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The combination of an aromatic, halogenated head group and a flexible, lipophilic tail makes this compound a versatile starting point for the generation of new lead compounds. nih.gov

The process of "scaffold hopping" is a common strategy in medicinal chemistry where the core structure of a known active compound is modified to generate novel chemotypes with improved properties. bhsai.orgarxiv.org this compound is an attractive scaffold for such endeavors because it presents clear vectors for chemical modification.

Academic research programs can systematically modify both the 2-bromophenyl moiety and the dodecanamide chain to create a library of analogues for screening against various biological targets. For example, the bromine atom can be replaced with other halogens (F, Cl, I) or with other functional groups to probe the importance of halogen bonding and electronic effects. The position of the substituent on the phenyl ring can also be varied to explore the steric requirements of a binding site.

Similarly, the dodecanamide chain can be truncated, extended, or functionalized. The amide linkage itself is a key feature, as it is a common motif in biologically active molecules and can participate in hydrogen bonding. biorxiv.org The modular nature of the synthesis of this compound, typically involving the acylation of 2-bromoaniline (B46623) with a dodecanoic acid derivative, lends itself well to the creation of a diverse library of compounds for high-throughput screening. frontiersin.orgresearchgate.net

Scaffold ComponentPotential Modifications for Lead GenerationRationale
2-Bromophenyl Moiety - Substitution of bromine with other halogens (F, Cl, I)- Introduction of other substituents (e.g., -CH3, -OCH3, -NO2)- Isomeric variations (3-bromo, 4-bromo)To modulate electronic properties, steric bulk, and halogen bonding potential. To explore the topology of the binding site.
Amide Linker - Replacement with bioisosteres (e.g., ester, sulfonamide, reverse amide)To alter hydrogen bonding capabilities, metabolic stability, and conformational preferences.
Dodecanamide Chain - Variation of chain length (e.g., C8-C16)- Introduction of branching or cyclic moieties- Introduction of unsaturation or heteroatomsTo optimize hydrophobic interactions, solubility, and conformational rigidity.

By systematically exploring the chemical space around the this compound scaffold, academic researchers can identify novel compounds with potent and selective activity against a range of biological targets, thereby providing new starting points for therapeutic development.

Future Perspectives and Emerging Research Avenues for N 2 Bromophenyl Dodecanamide

Integration with Advanced Analytical Platforms for Real-Time Monitoring of Chemical Reactions

The synthesis of N-(2-bromophenyl)dodecanamide, typically achieved through the acylation of 2-bromoaniline (B46623) with dodecanoyl chloride or a related activated carboxylic acid, stands to benefit significantly from the integration of Process Analytical Technology (PAT). fishersci.co.uk PAT is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comadragos-pharma.com This approach moves beyond traditional offline analysis, enabling a more dynamic and comprehensive understanding of the reaction as it occurs. dissolutiontech.com

Advanced analytical platforms can be integrated directly into the reaction vessel for real-time monitoring. axcendcorp.com Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are particularly powerful for this purpose, as they can track the concentration changes of reactants, intermediates, and products non-destructively. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com For the synthesis of this compound, an in-situ FTIR probe could monitor the disappearance of the N-H stretching vibrations of the 2-bromoaniline and the appearance of the characteristic amide carbonyl (C=O) stretching vibration of the product. americanpharmaceuticalreview.com Similarly, Raman spectroscopy could track the consumption of the starting aniline (B41778) by monitoring changes in bands associated with the aromatic ring or the C-Br bond. americanpharmaceuticalreview.com

Furthermore, automated platforms combining high-performance liquid chromatography with mass spectrometry (HPLC-MS) can perform unattended sampling and analysis, providing highly reproducible and accurate reaction profiles. rsc.orgshimadzu.com This is especially useful for identifying and quantifying any by-products or impurities formed during the synthesis of this compound, leading to optimized reaction conditions that maximize yield and purity. rsc.org The continuous data stream from these analytical tools can be used to build kinetic models, providing profound insights into the reaction mechanism and facilitating rapid process optimization and scale-up. mt.comamericanpharmaceuticalreview.com

Table 1: Advanced Analytical Platforms for Real-Time Monitoring of this compound Synthesis

Analytical PlatformKey Monitored ParametersRelevance to Synthesis
FTIR Spectroscopy Disappearance of N-H stretches (reactant), Appearance of amide C=O stretch (product). americanpharmaceuticalreview.comTracks conversion of 2-bromoaniline to this compound.
Raman Spectroscopy Changes in C-Br or aromatic ring vibrations (reactant). americanpharmaceuticalreview.comMonitors consumption of 2-bromoaniline and formation of the product structure.
HPLC-MS Concentration of reactants, products, and by-products. rsc.orgshimadzu.comProvides quantitative reaction kinetics and impurity profiling.
¹H NMR Spectroscopy Changes in chemical shifts of aromatic and aliphatic protons. researchgate.netOffers detailed structural information on all species in the reaction mixture over time.

Exploration of this compound in Supramolecular Chemistry and Materials Science

The molecular architecture of this compound makes it a compelling candidate for exploration in supramolecular chemistry and materials science. scbt.com The process of molecular self-assembly, where molecules organize into ordered structures through non-covalent interactions, is central to creating new functional materials. researchgate.netsigmaaldrich.com this compound possesses several key structural features that can drive such assembly.

The secondary amide group is a potent hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). researchgate.net This can lead to the formation of one-dimensional hydrogen-bonded chains or tapes, a common organizing principle in the solid state of amides. The presence of the phenyl ring allows for π-π stacking interactions, which can further stabilize and direct the assembly process. researchgate.net The long, flexible dodecyl chain can induce significant van der Waals interactions and potentially lead to the formation of lamellar or liquid crystalline phases. Finally, the bromine atom on the phenyl ring can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly used in crystal engineering and the design of supramolecular architectures. researchgate.net

Research has shown that structurally related bis-amides containing a 4-bromophenyl group can act as effective organogelators, forming gels in various organic solvents. nih.gov This suggests that this compound could exhibit similar gelation properties, entrapping solvent molecules within a self-assembled fibrillar network. Such materials could have applications as matrices for controlled release, templates for nanomaterial synthesis, or as novel soft materials with tunable mechanical properties. nih.gov Future research would involve systematically studying the self-assembly of this compound in different solvents and temperatures to characterize the resulting supramolecular structures (e.g., gels, crystals, liquid crystals) and explore their potential material applications.

Table 2: Supramolecular Interactions in this compound

Structural FeatureType of Non-Covalent InteractionPotential Role in Self-Assembly
Amide (-CONH-) Group Hydrogen Bonding researchgate.netFormation of directional, one-dimensional chains or sheets.
Phenyl Ring π-π Stacking researchgate.netStabilizes and organizes the packing of aromatic cores.
Dodecyl (-C₁₂H₂₅) Chain Van der Waals ForcesDrives aggregation and can lead to lamellar structures or liquid crystallinity.
Bromine Atom Halogen Bonding researchgate.netProvides directional control for crystal engineering and supramolecular construction.

Development of Hybrid Computational-Experimental Approaches for Enhanced Understanding

The synergy between computational modeling and experimental investigation offers a powerful paradigm for gaining a deeper, more nuanced understanding of chemical systems. rsc.orgnih.gov For this compound, such hybrid approaches can elucidate structure-property relationships, predict reactivity, and rationalize experimental observations at a molecular level. rsc.org

Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to model the geometric and electronic structure of the molecule. frontiersin.orgijcce.ac.ir For instance, DFT calculations can predict the rotational energy barrier around the amide N-C(O) bond. researchgate.net This is particularly relevant for N-acylanilines, where electronic effects can significantly alter the degree of resonance stabilization and planarity of the amide bond. researchgate.net These computational predictions can then be validated experimentally using techniques like dynamic NMR spectroscopy.

Hybrid methods are also invaluable for studying intermolecular interactions. nih.gov Molecular dynamics (MD) simulations can model the self-assembly process of many this compound molecules, providing insight into the formation of larger aggregates and predicting the most stable supramolecular structures. nih.gov These simulated structures can be compared with experimental data from X-ray diffraction, electron microscopy, or solid-state NMR to build a comprehensive picture of the material's architecture. nih.govrsc.org Furthermore, combining experimental data from techniques like mass spectrometry or infrared spectroscopy with computational models can help decipher complex reaction mechanisms and identify transient intermediates that are difficult to isolate. nih.govaip.org

Table 3: Hybrid Computational-Experimental Approaches for this compound

Research QuestionComputational MethodExperimental TechniqueExpected Insight
Amide Bond Conformation Density Functional Theory (DFT) researchgate.netDynamic NMR SpectroscopyQuantifying the rotational barrier and influence of the bromo-substituent.
Supramolecular Assembly Molecular Dynamics (MD) nih.govX-ray Diffraction, Electron MicroscopyPredicting and validating the structure of self-assembled materials. nih.gov
Reaction Mechanism QM/MM Calculations rsc.orgIn-situ Spectroscopy (FTIR, Raman) americanpharmaceuticalreview.comElucidating reaction pathways and identifying transition states.
Spectroscopic Analysis Ab initio Calculations frontiersin.orgIR, NMR, Mass SpectrometryAssigning spectral features and confirming molecular structure.

Synergistic Research Combining Advanced Synthetic Strategies with Systems Biology Approaches

A particularly exciting future direction lies at the interface of advanced organic synthesis and systems biology. N-acylanilines have been identified as a class of compounds with interesting biological activities, including functioning as chemical hybridizing agents (CHAs) in wheat. nih.govacs.orgnih.gov This provides a clear context in which to study the biological effects of this compound.

Advanced synthetic methodologies, such as late-stage functionalization or automated parallel synthesis, can be employed to rapidly generate a focused library of analogues based on the this compound scaffold. nih.govresearchgate.net These strategies allow for systematic variation of the aromatic substitution, the acyl chain length, and other structural features. frontiersin.org

The resulting compound library can then be screened for biological activity. A systems biology approach can be used to understand the global impact of the most active compounds on a target organism. Techniques like transcriptomics (measuring gene expression), proteomics (measuring protein levels), and metabolomics (measuring metabolite profiles) can reveal which cellular pathways and networks are perturbed by the compound. This provides a comprehensive, unbiased view of its mechanism of action, moving beyond a single-target hypothesis. biorxiv.org

The data generated from both the synthetic library and the systems biology analysis can be integrated to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govacs.org These models correlate specific structural features with biological outcomes, providing predictive power to design new, more potent, or more specific molecules. This iterative cycle of design, synthesis, testing, and modeling represents a powerful, synergistic approach to discovering novel bioactive compounds and understanding their function. acs.org

Table 4: Synergistic Synthesis and Systems Biology Workflow

StageTechnique/ApproachObjective for this compound
1. Synthesis Automated Parallel Synthesis, Late-Stage Functionalization researchgate.netfrontiersin.orgCreate a diverse library of N-acylaniline analogues.
2. Biological Screening Phenotypic Assays (e.g., CHA activity in plants) acs.orgnih.govIdentify the most biologically active compounds in the library.
3. Systems Analysis Transcriptomics, Proteomics, MetabolomicsUncover the mechanism of action by identifying affected biological pathways.
4. Modeling Quantitative Structure-Activity Relationship (QSAR) nih.govacs.orgCorrelate chemical structure with biological activity to guide the next design cycle.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.